![molecular formula C16H20FNO2 B6034214 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine](/img/structure/B6034214.png)
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine, also known as FBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBM is a morpholine derivative that has a unique chemical structure, making it an ideal candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has also been shown to bind to specific receptors in the brain, such as the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been shown to have various biochemical and physiological effects in the body. Studies have shown that 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine can improve cognitive function and memory, possibly through its interaction with the sigma-1 receptor. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, which could have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine in lab experiments is its unique chemical structure, which allows for specific interactions with various enzymes and proteins. 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine is its potential toxicity, which could limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine and its potential applications in various fields.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine. One area of focus could be the development of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of focus could be the study of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine's interactions with specific enzymes and proteins, which could lead to the development of new drugs and therapies. Additionally, more research is needed to fully understand the potential toxicity of 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine and its effects on the body.
Synthesemethoden
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine can be synthesized through a series of chemical reactions involving 3-fluorobenzylamine, 4-pentenoyl chloride, and morpholine. The process involves the formation of an amide bond between the 4-pentenoyl chloride and the 3-fluorobenzylamine, followed by the addition of morpholine to the resulting product. The final product is then purified using various techniques, such as column chromatography, to obtain pure 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has shown potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. In neuroscience, 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In biochemistry, 2-(3-fluorobenzyl)-4-(4-pentenoyl)morpholine has been studied for its interactions with various enzymes and proteins, which could lead to the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-2-3-7-16(19)18-8-9-20-15(12-18)11-13-5-4-6-14(17)10-13/h2,4-6,10,15H,1,3,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKKFASPUBMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.